
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMEM, is a synthetic compound that has shown potential in scientific research. DMEM is a member of the pyrimidine family, which is a class of organic compounds that contain a six-membered ring made up of four carbon atoms and two nitrogen atoms. DMEM has been of interest to researchers due to its unique structure and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cancer cell proliferation and metastasis. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs play a critical role in cancer cell invasion and metastasis, and their inhibition by this compound may contribute to its anticancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating certain signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has also been shown to inhibit the activity of MMPs, which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, this compound has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and metastasis. Another advantage of this compound is its unique structure, which may make it a useful tool for studying the structure-activity relationship of pyrimidine compounds.
One limitation of this compound is its complex synthesis process, which may make it difficult to obtain in large quantities. Another limitation is the lack of in vivo studies, which are necessary to determine the safety and efficacy of this compound as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One direction is the further study of its potential as an anticancer agent, including in vivo studies to determine its safety and efficacy. Another direction is the study of its structure-activity relationship, which may lead to the development of more potent and selective pyrimidine compounds. Additionally, the antioxidant activity of this compound may make it a useful tool for studying the role of oxidative stress in disease processes.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be synthesized using a multistep reaction process that involves the condensation of 2,4-dimethoxyaniline and 3-ethoxy-4-hydroxybenzaldehyde, followed by the addition of methyl isothiocyanate and the subsequent cyclization of the intermediate product. The final product is obtained by the addition of carboxylic acid to the cyclized intermediate. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and metastasis.
Propiedades
Fórmula molecular |
C22H25N3O5S |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H25N3O5S/c1-5-30-18-10-13(6-9-16(18)26)20-19(12(2)23-22(31)25-20)21(27)24-15-8-7-14(28-3)11-17(15)29-4/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,31) |
Clave InChI |
IAFGHSJJAGUNAI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=C(C=C(C=C3)OC)OC)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=C(C=C(C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295168.png)
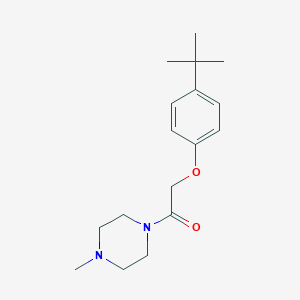
![2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B295175.png)
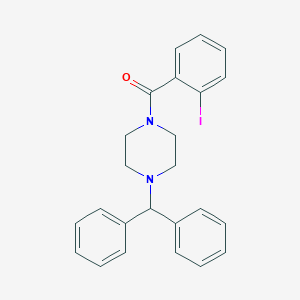
![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)
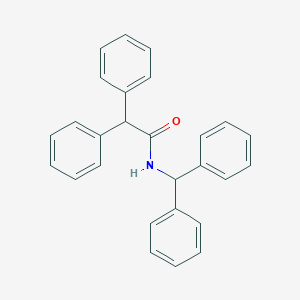
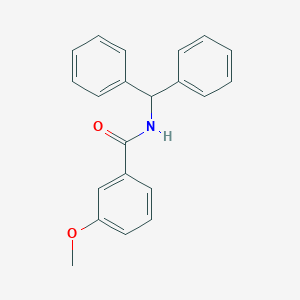
![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)
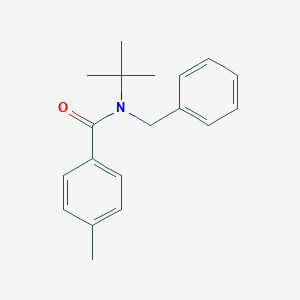
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
